molecular formula C24H21N3O4S B11032471 8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11032471
M. Wt: 447.5 g/mol
InChI Key: BFWZORYSYMEBGQ-UHFFFAOYSA-N
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Description

8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4,4-dimethyl-6-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, disrupting cellular processes, or inducing oxidative stress .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

6-methoxy-11,11-dimethyl-9-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C24H21N3O4S/c1-13-5-7-14(8-6-13)21-25-26-23(31-21)32-12-15-11-24(2,3)27-19-17(15)9-16(30-4)10-18(19)20(28)22(27)29/h5-11H,12H2,1-4H3

InChI Key

BFWZORYSYMEBGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(N4C5=C3C=C(C=C5C(=O)C4=O)OC)(C)C

Origin of Product

United States

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